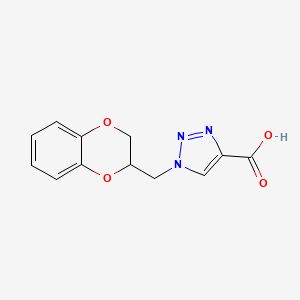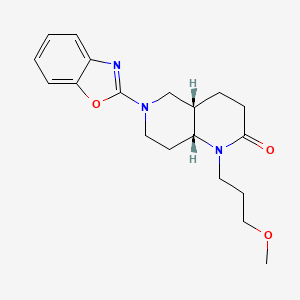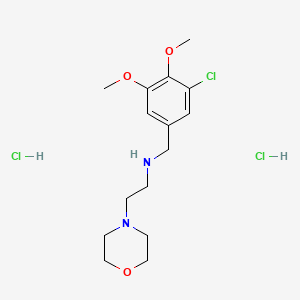![molecular formula C15H10FNO3 B5296277 1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, commonly known as FMF-04-159-1, is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. This compound is a type of pyridine derivative that has been synthesized using various methods, and its unique chemical structure makes it a promising candidate for further investigation.
作用機序
The mechanism of action of FMF-04-159-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, FMF-04-159-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, FMF-04-159-1 can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
FMF-04-159-1 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, FMF-04-159-1 has been shown to have anti-inflammatory effects. It has also been found to have neuroprotective properties, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of FMF-04-159-1 for lab experiments is its potency. FMF-04-159-1 has been found to be highly effective in inhibiting cancer cell growth and inducing apoptosis. Additionally, FMF-04-159-1 has been shown to have low toxicity in animal models, which makes it a promising candidate for further investigation.
One limitation of FMF-04-159-1 is its solubility. FMF-04-159-1 is not very soluble in water, which can make it difficult to work with in some lab experiments. Additionally, FMF-04-159-1 can be difficult to synthesize using certain methods, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research involving FMF-04-159-1. One area of research is in the development of new cancer treatments. FMF-04-159-1 has shown promising results in inhibiting cancer cell growth and inducing apoptosis, and further investigation could lead to the development of new cancer therapies.
Another area of research is in the treatment of neurodegenerative diseases. FMF-04-159-1 has been shown to have neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease. Further research could lead to the development of new treatments for these debilitating diseases.
Finally, there is potential for FMF-04-159-1 to be used in the development of new anti-inflammatory drugs. FMF-04-159-1 has been found to have anti-inflammatory properties, and further investigation could lead to the development of new drugs to treat inflammatory diseases.
Conclusion
FMF-04-159-1 is a promising compound with potential applications in scientific research. Its unique chemical structure and potent anti-cancer properties make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are several future directions for research involving FMF-04-159-1 that could lead to the development of new cancer treatments, treatments for neurodegenerative diseases, and anti-inflammatory drugs.
合成法
FMF-04-159-1 can be synthesized using several methods, including the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(5H)-one in the presence of a base and a solvent. Another method involves the reaction of 4-fluorobenzaldehyde with 6-methylfuro[3,4-c]pyridin-4(1H)-one in the presence of a catalyst and a solvent. Both methods have been reported to yield FMF-04-159-1 in good yields.
科学的研究の応用
FMF-04-159-1 has shown potential for various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FMF-04-159-1 has potent anti-cancer properties, and it has been found to induce apoptosis in cancer cells. Additionally, FMF-04-159-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(1E)-1-[(4-fluorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-8-6-11-12(7-9-2-4-10(16)5-3-9)20-15(19)13(11)14(18)17-8/h2-7H,1H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJHHWRSPLCHOU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)
![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)


![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)